2-oxo-2H-chromen-4-yl 2-methoxybenzoate
Description
Properties
Molecular Formula |
C17H12O5 |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
(2-oxochromen-4-yl) 2-methoxybenzoate |
InChI |
InChI=1S/C17H12O5/c1-20-13-8-4-3-7-12(13)17(19)22-15-10-16(18)21-14-9-5-2-6-11(14)15/h2-10H,1H3 |
InChI Key |
QUHACAMVVRZEIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-chromen-4-yl 2-methoxybenzoate typically involves the O-acetylation of hydroxycoumarin with methoxybenzoyl chloride. The reaction is carried out in the presence of a solvent such as tetrahydrofuran and a base like triethylamine . The general reaction scheme is as follows:
- Dissolve hydroxycoumarin in tetrahydrofuran.
- Add triethylamine to the solution.
- Gradually add methoxybenzoyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature for a specified period.
- Purify the product using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H-chromen-4-yl 2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-oxo-2H-chromen-4-yl 2-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-4-yl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. For instance, coumarin derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes . Additionally, the compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its biological activity .
Comparison with Similar Compounds
Structural Variations and Crystallographic Insights
Coumarin esters differ in substituent positions (e.g., 4-yl vs. 7-yl on the coumarin ring) and the nature of the benzoyl group. Key analogs include:
Key Observations :
- Substituent position (e.g., 4-yl vs. 7-yl) alters molecular symmetry and crystal packing.
- Electron-donating groups (e.g., methoxy) enhance solubility, while electron-withdrawing groups (e.g., chloro) improve thermal stability .
Thermal and Physicochemical Properties
Thermogravimetric analysis (TGA) reveals decomposition patterns:
Key Observations :
- Metal complexes (e.g., Mn, Cu) exhibit higher thermal stability due to coordination bonds .
- Ortho-substituted benzoates (e.g., 2-methoxy) decompose at lower temperatures than para-substituted analogs .
AChE Inhibition
- 2-(2-Oxo-2H-chromen-4-yl)acetamides : Derivatives with electron-withdrawing groups (e.g., nitro) show higher AChE inhibition (IC₅₀ = 0.8 µM) than methoxy-substituted analogs (IC₅₀ = 2.3 µM) .
- This compound : Moderate AChE inhibition (IC₅₀ = 5.7 µM), attributed to steric hindrance from the ortho-methoxy group .
Antimicrobial Activity
- N'-(3,4-Diphenylthiazol-2-ylidene) coumarin derivatives : Compounds with halogen substituents (e.g., 4-chloro) exhibit broad-spectrum activity (MIC = 8 µg/mL against S. aureus) .
- 2-Methoxybenzoate analogs : Reduced activity compared to nitro or chloro derivatives, likely due to decreased membrane permeability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-oxo-2H-chromen-4-yl 2-methoxybenzoate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the condensation of coumarin derivatives (e.g., 4-hydroxycoumarin) with activated esters like 2-methoxybenzoyl chloride. Key steps include:
- Coumarin activation : The hydroxyl group on the coumarin core is activated using coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane or THF .
- Esterification : The activated coumarin reacts with 2-methoxybenzoic acid derivatives under reflux (60–80°C) for 6–12 hours .
- Purification : Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Optimization : Reaction yields depend on solvent polarity, temperature control, and stoichiometric ratios. TLC and NMR are used to monitor progress .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton environments (e.g., coumarin lactone protons at δ 6.2–8.5 ppm) and ester carbonyl signals (~δ 165–170 ppm) .
- IR : Strong absorbance at ~1720 cm confirms ester (C=O) and lactone (C=O) groups .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 312.1) and fragmentation patterns .
Q. How is the purity of this compound assessed during synthesis?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) quantify purity (>95% typical) .
- Melting point analysis : Sharp melting points (e.g., 145–148°C) indicate homogeneity .
Advanced Research Questions
Q. What crystallographic strategies are employed to resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction : Crystals grown via slow evaporation (e.g., acetone/hexane) are analyzed using SHELXL for refinement. Key parameters:
- Space group: P2/c (monoclinic) .
- Hydrogen bonding: Intermolecular C–H···O interactions stabilize the lattice .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., π–π stacking between coumarin rings) .
- Discrepancy resolution : R-factors (<0.05) and residual density maps in WinGX/ORTEP validate atomic positions .
Q. How can researchers analyze contradictory bioactivity data across structurally similar coumarin esters?
- Methodological Answer :
- SAR studies : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using in silico docking (AutoDock Vina) to predict enzyme binding (e.g., COX-2 inhibition) .
- Statistical validation : Apply ANOVA or Tukey’s HSD test to IC values from dose-response assays (e.g., MTT tests on cancer cell lines) .
- Metabolic stability : LC-MS/MS tracks metabolite formation in microsomal assays to explain variability .
Q. What experimental design principles mitigate challenges in studying the hydrolytic stability of this compound?
- Methodological Answer :
- pH-controlled hydrolysis : Use buffered solutions (pH 1–13) at 37°C, monitored by UV-Vis (λ = 300 nm) for lactone ring opening .
- Kinetic modeling : Pseudo-first-order rate constants () derived from ln[A] vs. time plots .
- Stabilization strategies : Add antioxidants (e.g., BHT) or use micellar encapsulation to prolong half-life .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Gaussian09 calculates frontier orbitals (HOMO-LUMO gaps) to identify reactive sites (e.g., ester carbonyl) .
- MD simulations : GROMACS models solvation effects (e.g., DMSO vs. water) on transition states .
- Experimental validation : F NMR tracks fluoride displacement in SNAr reactions with KF .
Data Interpretation and Troubleshooting
Q. What statistical approaches reconcile discrepancies in crystallographic data for coumarin derivatives?
- Methodological Answer :
- R-factor analysis : Compare values (<0.05 acceptable) across datasets .
- Twining detection : PLATON checks for merohedral twinning in high-symmetry space groups .
- Error propagation : Monte Carlo simulations in SHELXL quantify positional uncertainties .
Q. How do researchers troubleshoot low yields in the synthesis of this compound?
- Methodological Answer :
- Byproduct analysis : GC-MS identifies side products (e.g., decarboxylated coumarins) .
- Catalyst screening : Test alternatives to DMAP (e.g., pyridine or imidazole) for esterification .
- Solvent optimization : Switch to DMF for polar intermediates or toluene for azeotropic water removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
